molecular formula C27H23N7O5S3 B2617288 4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide CAS No. 534596-89-9

4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

Cat. No. B2617288
M. Wt: 621.71
InChI Key: MITIJSIPWHADHB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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properties

CAS RN

534596-89-9

Product Name

4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

Molecular Formula

C27H23N7O5S3

Molecular Weight

621.71

IUPAC Name

4-[6-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C27H23N7O5S3/c1-39-18-8-4-16(5-9-18)22-13-21(23-3-2-12-40-23)32-34(22)24(35)15-41-27-30-25-20(26(36)31-27)14-29-33(25)17-6-10-19(11-7-17)42(28,37)38/h2-12,14,22H,13,15H2,1H3,(H2,28,37,38)(H,30,31,36)

InChI Key

MITIJSIPWHADHB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)S(=O)(=O)N)C(=O)N3)C6=CC=CS6

solubility

not available

Origin of Product

United States

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